molecular formula C7H8BClN2O2 B1519960 3-Amino-5-cyanobenzeneboronic acid hydrochloride CAS No. 913835-26-4

3-Amino-5-cyanobenzeneboronic acid hydrochloride

Cat. No. B1519960
CAS RN: 913835-26-4
M. Wt: 198.42 g/mol
InChI Key: DBXOAJZFPXYVHT-UHFFFAOYSA-N
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Description

3-Amino-5-cyanobenzeneboronic acid hydrochloride, also known as 3-Amino-5-cyanophenylboronic acid hydrochloride, is a chemical compound with the formula C7H8BClN2O2 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 3-Amino-5-cyanobenzeneboronic acid hydrochloride is 198.42 . Its InChI code is 1S/C7H7BN2O2.ClH/c9-4-5-1-6 (8 (11)12)3-7 (10)2-5;/h1-3,11-12H,10H2;1H .


Physical And Chemical Properties Analysis

The boiling point of 3-Amino-5-cyanobenzeneboronic acid hydrochloride is 123-125°C . It is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-Amino-5-cyanobenzeneboronic acid hydrochloride is primarily used for the synthesis of pharmaceutical compounds. Its boronic acid group is reactive towards various organic substrates, making it a valuable building block for the development of new drugs. It can be utilized in the creation of boronate esters, which are often explored for their potential as proteasome inhibitors, a class of drugs used in cancer therapy .

Agriculture

For agricultural applications, this compound’s derivatives may be investigated for their role as plant growth regulators or as part of pest control agents. The boronic acid moiety can interact with natural substances within plants, potentially influencing growth patterns or providing resistance against pests .

Material Science

In material science, 3-Amino-5-cyanobenzeneboronic acid hydrochloride can be used to modify surface properties of materials. It can be employed in the functionalization of polymers or coatings to introduce specific reactive sites for further chemical modifications, which can enhance material properties such as adhesion, wettability, or thermal stability .

Environmental Science

Environmental science research might explore the use of this compound in the detection and removal of environmental pollutants. Its chemical structure allows for potential binding with certain contaminants, aiding in their capture and analysis. This could be particularly useful in water treatment processes or environmental monitoring systems .

Analytical Chemistry

In analytical chemistry, 3-Amino-5-cyanobenzeneboronic acid hydrochloride can serve as a reagent for the detection of various analytes. Its ability to form complexes with sugars and other diols is beneficial in chromatography and mass spectrometry, helping to identify and quantify biological molecules in complex mixtures .

Biochemistry

Biochemically, the compound can be used to study enzyme interactions, particularly those involving boronic acids. It may act as an inhibitor or a substrate mimic for enzymes that interact with phenylboronic acids, providing insights into enzyme mechanisms and potential therapeutic targets .

Pharmacology

In pharmacology, research may focus on the compound’s role in drug delivery systems. Due to its reactive boronic acid group, it can be used to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions, improving drug efficacy and reducing side effects .

Chemical Engineering

Lastly, in chemical engineering, 3-Amino-5-cyanobenzeneboronic acid hydrochloride can be applied in process chemistry as an intermediate for the synthesis of more complex molecules. Its versatility in forming C-C and C-N bonds is valuable for constructing a wide array of chemical structures, which can be scaled up for industrial production .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

As this compound is primarily used for research and development purposes , its future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

(3-amino-5-cyanophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2.ClH/c9-4-5-1-6(8(11)12)3-7(10)2-5;/h1-3,11-12H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXOAJZFPXYVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657162
Record name (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-cyanobenzeneboronic acid hydrochloride

CAS RN

913835-26-4
Record name (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-cyanobenzeneboronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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